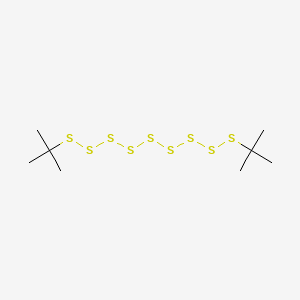

Di-tert-butylnonasulfane

Description

Structure

3D Structure

Properties

CAS No. |

7330-36-1 |

|---|---|

Molecular Formula |

C8H18S9 |

Molecular Weight |

402.8 g/mol |

IUPAC Name |

2-(tert-butylnonasulfanyl)-2-methylpropane |

InChI |

InChI=1S/C8H18S9/c1-7(2,3)9-11-13-15-17-16-14-12-10-8(4,5)6/h1-6H3 |

InChI Key |

JHMFXPJTIFMCGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SSSSSSSSSC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Di Tert Butylnonasulfane

General Approaches to Symmetrical Dialkyl Polysulfanes

Thiol Oxidation Strategies for Sulfur-Sulfur Bond Formation

The oxidation of thiols (R-SH) is a fundamental and widely used method for creating sulfur-sulfur bonds, leading to the formation of disulfides and, under specific conditions, longer polysulfanes. thieme-connect.deresearchgate.net The ease of oxidation generally follows the order of aromatic thiols > primary alkanethiols > secondary alkanethiols > tertiary alkanethiols. thieme-connect.de Careful control of reaction conditions is crucial to prevent over-oxidation to species such as sulfoxides or sulfonic acids. researchgate.net

A variety of oxidizing agents have been successfully employed to mediate the coupling of thiols. For the synthesis of the related di-tert-butyl disulfide from tert-butyl mercaptan, common oxidants include cerium salts, permanganic acid, perborate, and ferric chloride. chemicalbook.com Other effective oxidants for thiol-to-disulfide conversion include iodine, hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO). researchgate.netscienceandtechnology.com.vn

Iodine is a particularly common agent, often used in an alcoholic solvent, to facilitate the oxidation of thiols to disulfides in high yields. thieme-connect.descienceandtechnology.com.vn The reaction between a thiol and iodine can be conducted at room temperature to produce the corresponding disulfide. scienceandtechnology.com.vn Additionally, metal ions such as copper(II) can mediate the oxidation of hydrogen sulfide (B99878) and thiols, leading to the generation of disulfides and organic polysulfanes. researchgate.net

| Oxidizing Agent | Applicability | Reference |

|---|---|---|

| Cerium Salts | Thiol to Disulfide | chemicalbook.com |

| Permanganic Acid | Thiol to Disulfide | chemicalbook.com |

| Perborate | Thiol to Disulfide | chemicalbook.com |

| Ferric Chloride | Thiol to Disulfide | chemicalbook.com |

| Iodine (I₂) | Thiol to Disulfide/Polysulfide | thieme-connect.descienceandtechnology.com.vn |

| Copper(II) (Cu(II)) | Thiol to Disulfide/Polysulfide | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Thiol to Disulfide | thieme-connect.de |

Elemental sulfur (S₈) serves as a direct source of sulfur atoms for elongating disulfide chains into polysulfanes. The reaction of diallyl disulfide with liquid sulfur at 120°C, for example, rapidly produces a range of diallyl polysulfanes (All₂Sₙ) with sulfur chains containing up to 22 atoms. capes.gov.brresearchgate.net This method demonstrates that elemental sulfur can act as both a reagent and a solvent. researchgate.net The synthesis of polysulfides can also be achieved through the reaction of olefins, elemental sulfur, and H₂S in the presence of a catalyst. tuat.ac.jp

Halosulfane-Based Coupling Reactions for Chain Elongation

Halosulfanes, particularly dichlorosulfanes (SₙCl₂), are key reagents for building polysulfane chains. Symmetrical trisulfides can be prepared by reacting a thiol with sulfur dichloride (SCl₂). thieme-connect.de Similarly, longer dichloropolysulfanes can react with thiols to form higher polysulfanes. thieme-connect.de Another approach involves the creation of an alkyl chloro disulfide (R-S-S-Cl) by reacting a thiol with sulfur dichloride at low temperatures. This intermediate can then be used for further reactions to create longer polysulfane chains. thieme-connect.de

Strategies Utilizing Phase-Transfer Catalysis in Polysulfane Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous solution and an organic solvent. google.com This methodology has been effectively applied to the synthesis of symmetrical disulfides and trisulfides under mild conditions with short reaction times. scispace.com In these systems, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), transports an anion (e.g., a polysulfide anion) from the aqueous phase to the organic phase where it can react with an alkyl halide. google.comscispace.com

The synthesis of poly(aliphatic sulfides) has been achieved through the polycondensation of sodium sulfide with dibromoalkanes in the presence of a quaternary ammonium (B1175870) salt catalyst. researchgate.net This approach has also been adapted for synthesizing symmetrical disulfides from alkyl halides and aqueous sodium disulfide, and can be extended to trisulfides by the addition of elemental sulfur. scispace.com

| Catalyst Example | Reactants | Product | Key Finding | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Alkyl Halide + Aqueous Na₂S₂/Sₙ | Symmetrical Di/Trisulfides | Enables efficient synthesis in flow chemistry with short reaction times. | scispace.com |

| Cetyltrimethylammonium Bromide | Sodium Sulfide + Dibromoalkanes | Poly(aliphatic sulfides) | Catalyzes polycondensation to form high molecular weight polymers. | researchgate.net |

| Benzyltriethylammonium Chloride | Alkyl Halide + Aqueous Sulfur Anions | Functional long-chain alkyl disulfides | Catalyst facilitates transfer of sulfur anions to the organic phase for reaction. | researchgate.net |

| Ammonium Polysulfide | α,β-Unsaturated Ketones/Aldehydes | Sulfur-linked dimers, thianones, dithiepanones | PTC conditions influence the type of sulfur-containing heterocyclic products formed. | researchgate.net |

Microwave-Assisted Synthetic Routes for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often reducing reaction times from hours or days to mere minutes. nih.gov This technology utilizes dielectric heating to rapidly increase the temperature of the reaction mixture, leading to significantly enhanced reaction kinetics. nih.gov The application of microwave irradiation has been explored for various organic syntheses, including the preparation of sulfur-containing compounds. organic-chemistry.orgmdpi.com

For instance, a method for synthesizing di-tert-butyl disulfide involves using sublimed sulfur, sodium hydroxide, and t-butyl chloride with a phase-transfer catalyst under microwave radiation. chemicalbook.com This process benefits from mild conditions and high conversion rates. chemicalbook.com The efficiency and speed of microwave-assisted synthesis make it an attractive modern technique for preparing compounds like dialkyl polysulfanes. nih.gov

Methodologies for Overcoming Steric Hindrance in the Vicinity of tert-Butyl End Groups

The bulky tert-butyl groups at the ends of the polysulfane chain introduce significant steric hindrance. researchgate.net This steric bulk can impede the approach of reactants, potentially slowing down or even preventing reactions at the sulfur atoms adjacent to the tert-butyl groups. researchgate.net In the context of nucleophilic substitution reactions, which are often involved in the elongation of the sulfur chain, steric hindrance is a critical factor that influences reaction rates. ucsd.edulibretexts.org

The tert-butyl group is known to significantly retard the rate of Sₙ2 reactions. nih.gov This is because the bulky nature of the group physically obstructs the backside attack of the nucleophile, which is a key step in the Sₙ2 mechanism. libretexts.org While the sulfur atoms in the polysulfane chain are the primary sites of reaction, the proximity of the large tert-butyl groups can still exert a considerable steric effect, making the formation of very long chains more challenging.

Strategies to mitigate the effects of steric hindrance in the synthesis of di-tert-butylnonasulfane are often centered around the careful selection of reaction conditions. These can include:

Temperature Control: Adjusting the reaction temperature can influence the kinetic and thermodynamic control of the reaction, potentially favoring the formation of longer-chain polysulfanes despite the steric hindrance.

Catalyst Selection: The choice of catalyst can play a crucial role. A catalyst that can operate effectively in a sterically hindered environment may be necessary to promote the addition of sulfur atoms to the growing polysulfane chain.

Solvent Effects: The polarity and solvating ability of the solvent can impact the transition state of the reaction and may help to stabilize intermediates, potentially overcoming some of the steric barriers.

Advanced Purification and Isolation Techniques for Defined Di Tert Butylnonasulfane Species

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic polysulfanes. acs.orgresearchgate.netmundialsiglo21.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, symmetry, and connectivity of atoms within a molecule.

Proton (¹H) NMR for Ligand Environment and Symmetry Analysis

Proton (¹H) NMR spectroscopy is instrumental in analyzing the organic ligand portion of the molecule. For this compound, the two tert-butyl groups are chemically equivalent due to the free rotation around the sulfur-sulfur and carbon-sulfur bonds. This symmetry results in a simplified ¹H NMR spectrum.

Research Findings: The spectrum is expected to exhibit a single, sharp signal (a singlet). This is because all 18 protons of the two tert-butyl groups [(CH₃)₃C-] are magnetically equivalent. The absence of adjacent protons means there is no spin-spin coupling, leading to the singlet multiplicity. The chemical shift for these protons typically appears in the upfield region of the spectrum, characteristic of alkyl groups. For analogous, shorter-chain di-tert-butyl polysulfanes, this signal is observed around 1.3-1.5 ppm. The integration of this peak would correspond to 18 protons, confirming the presence of the two tert-butyl groups.

Table 1: Expected ¹H NMR Data for this compound Data are predicted based on typical values for related di-tert-butyl polysulfanes in a standard solvent like CDCl₃.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Singlet | 18H | 2 x -C(CH ₃)₃ |

Carbon-13 (¹³C) NMR for Carbon Skeletal Assessment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. libretexts.orglibretexts.org In a standard broadband proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons.

Research Findings: Similar to the proton NMR, the symmetry of this compound simplifies its ¹³C NMR spectrum. Two distinct signals are expected:

A signal for the nine equivalent methyl carbons (-C H₃), typically found in the 30-35 ppm range.

A signal for the two equivalent quaternary carbons (-C (CH₃)₃), which are deshielded by the adjacent sulfur chain and appear further downfield, generally in the 45-55 ppm range.

The presence of exactly two signals in the aliphatic region of the ¹³C NMR spectrum is strong evidence for the proposed symmetrical structure.

Table 2: Expected ¹³C NMR Data for this compound Data are predicted based on typical values for related di-tert-butyl polysulfanes in a standard solvent like CDCl₃.

| Chemical Shift (δ) (ppm) | Assignment |

| ~32 | -C(C H₃)₃ |

| ~50 | -C (CH₃)₃ |

Sulfur-33 (³³S) NMR for Direct Probing of Sulfur Atoms within the Chain (if applicable)

Sulfur-33 (³³S) is an NMR-active nucleus, but its practical application in high-resolution NMR is severely limited. mundialsiglo21.com The nucleus has a low natural abundance (0.76%) and, more critically, it is a quadrupolar nucleus (spin I = 3/2). This property causes very rapid nuclear relaxation, leading to extremely broad resonance signals, often thousands of Hertz wide, especially for sulfur atoms in asymmetric environments like a polysulfane chain.

Research Findings: For this compound, there are nine sulfur atoms in chemically distinct environments within the chain (α, β, γ, δ, and ε relative to the tert-butyl groups). Resolving individual signals for these nine atoms using solution-state ³³S NMR is currently not feasible. The signals would merge into an undetectably broad hump. Therefore, this technique is generally not applicable for the routine structural characterization of long-chain organic polysulfanes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Research Findings: The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to the mass of the entire molecule. A key characteristic of polysulfanes is their fragmentation pattern, which typically involves the sequential loss of sulfur atoms or small sulfur fragments (S₂, S₃, etc.). This leads to a series of peaks separated by approximately 32 mass units (the mass of one sulfur atom). Another prominent fragmentation pathway is the cleavage of the C-S bond, resulting in a tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is often a base peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to four or more decimal places. uni-rostock.dehilarispublisher.com This precision allows for the unambiguous determination of a molecule's elemental formula, as each unique formula has a unique exact mass due to the mass defect of its constituent atoms.

Research Findings: For this compound, HRMS is the definitive technique for confirming its elemental composition. By measuring the exact mass of the molecular ion, it is possible to distinguish the formula C₈H₁₈S₉ from any other combination of atoms that might have the same nominal mass. This confirmation is a critical piece of data for the unequivocal identification of the compound.

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass [M] |

| C₈H₁₈S₉ | 401.8819 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Sulfur Chain Connectivity

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org For this compound, MS/MS provides invaluable information on the sequence and connectivity of the sulfur atoms within the polysulfane chain and confirms the identity of the terminal tert-butyl groups.

In a typical MS/MS experiment, the intact this compound molecule is first ionized, often using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to prevent premature fragmentation. The resulting molecular ion is then selected in the first stage of the mass spectrometer (MS1). This selected precursor ion is subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. nationalmaglab.org The resulting fragment ions are then analyzed in the second stage of the mass spectrometer (MS2).

The fragmentation of dialkyl polysulfanes is characterized by several key pathways:

Cleavage of S-S Bonds: The most common fragmentation involves the breaking of the weaker sulfur-sulfur bonds, leading to the sequential loss of sulfur atoms or smaller sulfur clusters (S₂, S₃, etc.). This produces a series of fragment ions separated by 32 Da (the mass of a sulfur atom), which is a clear indicator of a polysulfane chain.

Cleavage of C-S Bonds: Fragmentation can also occur at the carbon-sulfur bond, resulting in the loss of the tert-butyl group (C₄H₉•, 57 Da) or the entire tert-butyl-polysulfane fragment. The observation of an ion at m/z 57 is characteristic of a tert-butyl moiety.

Rearrangements: Complex rearrangements can occur, sometimes leading to the formation of cyclic sulfur ions.

By analyzing the masses of the product ions, a detailed map of the molecule's structure can be constructed, confirming the length of the sulfur chain and its connection to the terminal alkyl groups. For instance, the fragmentation pattern of glutathione (B108866) polysulfanes has been studied to confirm the presence and length of sulfur chains. researchgate.net

Table 1: Representative Fragmentation Data for a Generic Di-tert-butylpolysulfane in MS/MS

| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Proposed Neutral Loss | Inferred Structural Information |

| [tBu-S₉-tBu+H]⁺ | Variable | [tBu-S₈-tBu+H]⁺ | S | Loss of a single sulfur atom |

| [tBu-S₉-tBu+H]⁺ | Variable | [tBu-S₇-tBu+H]⁺ | S₂ | Loss of a disulfur (B1233692) unit |

| [tBu-S₉-tBu+H]⁺ | Variable | [S₉+H]⁺ | 2 x C₄H₉ | Cleavage of both C-S bonds |

| [tBu-S₉-tBu+H]⁺ | Variable | [C₄H₉]⁺ | C₄H₉S₉ | Fragment corresponding to the tert-butyl cation |

This table is illustrative and based on general fragmentation principles of polysulfanes.

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Sulfur-Sulfur Bonds and tert-Butyl Group Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of this compound. It provides specific information about the various chemical bonds present in the molecule.

Sulfur-Sulfur (S-S) Bonds: Raman spectroscopy is particularly effective for studying the S-S bonds in polysulfanes due to the high polarizability of these bonds, which results in strong Raman signals. rsc.org The stretching vibrations (ν) of S-S bonds typically appear in the 400-500 cm⁻¹ region of the Raman spectrum. rsc.orgtandfonline.com The exact frequency can be influenced by the conformation of the sulfur chain and the nature of the end groups. The presence of multiple peaks in this region can indicate different S-S bond environments within the long, likely helical, nonasulfane chain. S-S bending modes (δ) are found at lower frequencies, typically below 250 cm⁻¹.

tert-Butyl Group Vibrations: The tert-butyl groups [(CH₃)₃C-] have several characteristic vibrational modes that are readily identifiable in both IR and Raman spectra.

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups occur in the 2850-2970 cm⁻¹ range.

C-H Bending: Scissoring and bending vibrations of the CH₃ groups are observed between 1365 cm⁻¹ and 1470 cm⁻¹. A doublet around 1365 cm⁻¹ and 1395 cm⁻¹ is often characteristic of a tert-butyl group.

C-C Skeletal Vibrations: The stretching of the quaternary carbon skeleton (C-C) of the tert-butyl group gives rise to bands in the 1200-1255 cm⁻¹ region. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| S-S Stretching | Raman | 400 - 500 | Strong |

| S-S Bending | Raman | < 250 | Medium-Weak |

| C-S Stretching | IR, Raman | 600 - 800 | Medium |

| C-H Stretching (tert-butyl) | IR, Raman | 2850 - 2970 | Strong |

| C-H Bending (tert-butyl) | IR, Raman | 1365 - 1470 | Strong |

| C-C Skeletal (tert-butyl) | IR, Raman | 1200 - 1255 | Medium |

Data compiled from general spectroscopic principles and related compounds. rsc.orgtandfonline.comresearchgate.netrsc.org

Electronic Spectroscopy (UV-Vis) for Analyzing Chromophoric Systems and Sulfur Chain Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. In this compound, the primary chromophore is the catenated sulfur chain. The lone pairs of electrons on each sulfur atom can participate in electronic transitions, primarily of the n → σ* type.

The absorption maximum (λ_max) of dialkyl polysulfanes is highly dependent on the number of sulfur atoms (n) in the chain. As the chain length increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a bathochromic shift (a shift to longer wavelengths) of the λ_max. For long-chain polysulfanes like nonasulfane (n=9), the absorption extends into the near-UV region.

The relationship between chain length and absorption maxima allows UV-Vis spectroscopy to be used in conjunction with separation techniques like HPLC to identify polysulfanes of different lengths in a mixture. researchgate.net

Table 3: Estimated UV-Vis Absorption Maxima for Dialkyl Polysulfanes

| Compound (R-Sₙ-R) | Number of Sulfur Atoms (n) | Approximate λ_max (nm) |

| Dialkyl disulfide | 2 | ~250 |

| Dialkyl trisulfide | 3 | ~265 |

| Dialkyl tetrasulfide | 4 | ~290 |

| Dialkyl pentasulfide | 5 | ~310 |

| This compound | 9 | ~360-380 (estimated) |

This table illustrates the general trend of increasing λ_max with sulfur chain length based on data for various polysulfanes.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond Lengths: Accurate measurements of all C-C, C-H, C-S, and S-S bond lengths.

Bond Angles: Precise values for the angles between all bonded atoms.

Molecular Conformation: Unambiguous determination of the chain's shape. Polysulfane chains are known to adopt a helical conformation to minimize lone pair repulsion, similar to the structure of elemental sulfur (S₈). iwaponline.com

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, Optical Rotation) for Stereochemical Assignment in Chiral Derivatives (if investigated)

A molecule is chiral if it is non-superimposable on its mirror image. Although this compound itself is achiral, its long, helical sulfur chain represents a chiral conformation. At room temperature, the helical chain is flexible and can invert its helicity, resulting in a racemic mixture of left- and right-handed conformers, thus showing no net optical activity.

However, if chiral derivatives were to be synthesized, for example by introducing a stereocenter into one or both of the tert-butyl groups, then chiroptical methods like Circular Dichroism (CD) spectroscopy would become extremely valuable.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. cdnsciencepub.com A chiral chromophore will produce a characteristic CD spectrum. In a chiral derivative of this compound, the helical sulfur chain would act as the dominant chromophore. The electronic transitions observed in the UV-Vis spectrum (n → σ*) would give rise to CD signals (Cotton effects). researchgate.net The sign and magnitude of these signals could potentially be used to:

Confirm the presence of a preferred helical conformation (P- or M-helix).

Assign the absolute stereochemistry of the chiral centers.

Study conformational changes in the sulfur chain in response to temperature or solvent. researchgate.net

While no such studies on this compound have been reported, CD spectroscopy is a powerful tool for investigating the structure of other complex sulfur-containing biomolecules and synthetic systems. cdnsciencepub.comnih.govnih.gov

Coupled Chromatographic Techniques for Pre-Spectroscopic Separation and Analysis (e.g., HPLC-UV, HPLC-MS, GC-MS)

In practice, the synthesis of this compound often results in a mixture of polysulfanes with varying chain lengths (e.g., R-Sₙ-R where n can range from 2 to over 20). Coupled chromatographic techniques are indispensable for separating these complex mixtures before spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for separating dialkyl polysulfanes. mun.ca A nonpolar stationary phase (like C18) is used with a polar mobile phase (often a gradient of methanol/water or acetonitrile/water). The retention time of the polysulfanes increases with the number of sulfur atoms, as the longer, more sulfur-rich chains are more nonpolar and interact more strongly with the stationary phase. researchgate.net

HPLC-UV: Coupling the HPLC system to a UV detector allows for the detection and quantification of each separated polysulfane based on its characteristic UV absorbance. researchgate.netnih.gov The systematic increase in retention time and the bathochromic shift in λ_max provide two dimensions of evidence for identification.

HPLC-MS: Interfacing HPLC with a mass spectrometer provides definitive identification. nih.govdntb.gov.ua As each polysulfane elutes from the column, it is ionized and its mass-to-charge ratio is determined, confirming the exact chain length. Tandem MS can be performed on each separated peak for further structural confirmation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing more volatile, shorter-chain polysulfanes. mun.cachromatographyonline.com The sample is vaporized and separated based on its boiling point and interaction with the GC column. Derivatization may sometimes be employed to increase the volatility of the analytes. jfda-online.com The separated components are then analyzed by a mass spectrometer. Due to the high temperatures required for GC, there is a risk of thermal degradation for very long and labile sulfur chains like nonasulfane.

Table 4: Summary of Coupled Chromatographic Techniques for Polysulfane Analysis

| Technique | Separation Principle | Detection Method | Advantages | Limitations for this compound |

| HPLC-UV | Partitioning between stationary and mobile phases based on polarity | UV Absorbance | Robust, quantitative, good for mixtures of varying chain lengths. researchgate.net | Identification is based on retention time and UV spectrum, not definitive mass. |

| HPLC-MS | Partitioning between stationary and mobile phases based on polarity | Mass Spectrometry | Provides definitive mass for each separated component, enabling unambiguous identification. nih.gov | Can be more complex and expensive than HPLC-UV. |

| GC-MS | Separation based on volatility/boiling point | Mass Spectrometry | High resolution for volatile compounds. chromatographyonline.com | Potential for thermal decomposition of long sulfur chains. mun.ca |

Computational and Theoretical Investigations of Di Tert Butylnonasulfane

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate electronic properties and bonding arrangements within polysulfanes. For di-tert-butylnonasulfane, DFT calculations are instrumental in elucidating its conformational preferences, vibrational spectra, and molecular orbital interactions.

The defining feature of this compound is its long, flexible chain of nine sulfur atoms. This flexibility gives rise to a multitude of possible three-dimensional arrangements, or conformers. Computational studies have revealed that the nonasulfane chain predominantly adopts a helical or pseudo-helical conformation. This helical arrangement is a consequence of the stereoelectronic effects arising from the lone pairs on adjacent sulfur atoms, which tend to orient themselves to minimize repulsion, leading to a dihedral angle of approximately 90 degrees between successive S-S bonds.

Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, provides experimental fingerprints of molecules. DFT calculations are employed to compute the vibrational frequencies of this compound, which can then be correlated with experimental spectra. This correlation is vital for the definitive assignment of observed spectral bands to specific molecular motions.

The calculated vibrational spectrum of this compound is characterized by a series of modes corresponding to the S-S stretching and bending vibrations within the nonasulfane chain. The S-S stretching modes typically appear in the 400-500 cm⁻¹ region of the Raman spectrum and are often strong due to the high polarizability of the S-S bonds. The frequencies and intensities of these modes are sensitive to the conformation of the sulfur chain, making vibrational spectroscopy, in conjunction with theoretical calculations, a powerful tool for conformational analysis.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) offers key insights. The HOMO is primarily composed of lone pair orbitals of the sulfur atoms, specifically the p-type lone pairs that are antibonding in nature with respect to the adjacent S-S sigma bonds. The LUMO, conversely, is typically a combination of the antibonding σ* orbitals of the S-S bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the long sulfur chain leads to a relatively small HOMO-LUMO gap compared to shorter polysulfanes, suggesting a higher propensity to undergo chemical reactions.

| Computational Parameter | Description | Typical Calculated Values/Observations |

| Conformational Preference | The most stable 3D arrangement of the molecule. | Helical or pseudo-helical sulfur chain. |

| S-S-S Dihedral Angle | The angle between two adjacent S-S bonds. | Approximately 90°. |

| S-S Stretching Frequencies | Vibrational modes corresponding to the stretching of S-S bonds. | 400-500 cm⁻¹ in Raman spectra. |

| HOMO Character | The nature of the highest occupied molecular orbital. | Primarily sulfur lone pair (p-type) orbitals. |

| LUMO Character | The nature of the lowest unoccupied molecular orbital. | Primarily S-S σ* antibonding orbitals. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relatively small, indicating potential for reactivity. |

Molecular Dynamics Simulations for Probing Dynamic Behavior and Interconversion Pathways

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations model the atomic motions of this compound by solving Newton's equations of motion, allowing for the investigation of conformational changes and the pathways of interconversion between different conformers.

These simulations can reveal how the flexible nonasulfane chain writhes and contorts at different temperatures. They can also be used to calculate the free energy barriers for the interconversion between various helical and non-helical forms, providing a deeper understanding of the molecule's conformational landscape and the timescales on which these changes occur.

Quantum Chemical Methods for Reactivity Prediction and Reaction Pathway Energetics

Quantum chemical methods, including DFT, are invaluable for predicting the reactivity of this compound and for mapping the energetic profiles of its potential reactions. For instance, these methods can be used to study the molecule's behavior as a sulfur-transfer agent. By calculating the transition state energies for the transfer of one or more sulfur atoms to a substrate, researchers can predict the feasibility and mechanism of such reactions.

Furthermore, these calculations can elucidate the thermodynamics and kinetics of the decomposition of this compound, a process that can lead to the formation of elemental sulfur and shorter polysulfanes. Understanding these reaction pathways is crucial for applications where this compound might be used as a source of reactive sulfur species.

Computational Design and Prediction of Polysulfane Analogues and Derivatives

The insights gained from the computational study of this compound can be leveraged for the rational design of new polysulfane analogues and derivatives with tailored properties. By systematically modifying the terminal groups or the length of the sulfur chain in-silico, it is possible to predict how these changes will affect the molecule's stability, solubility, and reactivity.

For example, replacing the tert-butyl groups with other alkyl or aryl substituents can modulate the steric and electronic properties of the molecule, potentially leading to polysulfanes with enhanced stability or specific reactivity patterns. Computational screening of a virtual library of such analogues can identify promising candidates for synthesis and experimental investigation, accelerating the discovery of new materials and reagents. The synthesis of various polysulfane analogues, including tri-, penta-, and hexa-sulfanes, has been reported in the literature. mdpi.com

Chemical Reactivity and Reaction Mechanisms of Di Tert Butylnonasulfane

Sulfur-Sulfur Bond Cleavage and Formation Mechanisms

The sulfur-sulfur bond is the most reactive site in the di-tert-butylnonasulfane molecule. The relatively low bond dissociation energy of S-S bonds compared to C-C or C-H bonds dictates the chemical pathways it will most likely follow.

Long-chain polysulfanes like this compound can undergo homolytic cleavage of their S-S bonds when subjected to thermal or photochemical stress. This process generates sulfur-centered radicals, known as perthiyl radicals (RSn•).

(t-Bu)S-S₇-S(t-Bu) → (t-Bu)Sₓ• + •Sᵧ(t-Bu) (where x + y = 9)

The stability of the resulting tert-butylperthiyl radicals influences the ease of this cleavage. Studies on related di-tert-butyl polysulfides, such as di-tert-butyl tetrasulfide, have shown that they can react with peroxyl radicals, indicating a capacity to participate in radical-trapping antioxidant processes. rsc.orgrsc.org The rate constant for the reaction of di-tert-butyl tetrasulfide with peroxyl radicals has been measured to be 2 × 10⁵ M⁻¹ s⁻¹ at 100 °C. rsc.org This suggests that this compound could also exhibit reactivity towards radicals, a property crucial in applications like lubricant stabilization. The generation of these radicals is a key step in the function of polysulfides as high-temperature antioxidants.

| Radical Species | Parent Molecule | Conditions for Generation |

| tert-Butylperthiyl radical ((t-Bu)Sₙ•) | This compound | Thermal or Photochemical |

| Peroxyl radical (ROO•) | Organic Substrate | Autoxidation |

This table illustrates the types of radicals involved in the homolytic reactions of di-tert-butyl polysulfanes.

Heterolytic cleavage of the S-S bond in this compound involves the unequal sharing of the bonding electrons, leading to the formation of cationic and anionic sulfur species. This type of cleavage is typically facilitated by the presence of nucleophiles or electrophiles.

Nucleophilic attack is a common degradation pathway for polysulfanes. mdpi.com Various nucleophiles (Nu⁻) can attack one of the sulfur atoms in the chain, leading to the displacement of a thiolate or polysulfanide anion.

(t-Bu)S₉(t-Bu) + Nu⁻ → (t-Bu)Sₓ-Nu + ⁻Sᵧ(t-Bu) (where x + y = 9)

The specific site of attack and the stability of the leaving group will depend on the nature of the nucleophile and the reaction conditions. For instance, in the presence of strong bases or other sulfur nucleophiles like sulfites, the polysulfane chain can be progressively shortened.

Nucleophilic and Electrophilic Reactions Involving Sulfur Centers

The sulfur atoms in this compound, with their lone pairs of electrons, can act as nucleophiles, while the polarity of the S-S bonds also allows them to be sites for nucleophilic attack.

This compound can react with thiols (R'SH) and their corresponding thiolates (R'S⁻) in what are known as thiol-polysulfane exchange reactions. mdpi.com These are equilibrium-driven processes that can lead to a mixture of polysulfanes with varying chain lengths.

(t-Bu)S₉(t-Bu) + R'S⁻ ⇌ (t-Bu)Sₓ-SR' + ⁻Sᵧ(t-Bu) (where x + y = 9)

Such reactions are fundamental in various biological and industrial processes, including the vulcanization of rubber, where polysulfidic cross-links are constantly being formed and broken.

Organometallic reagents, such as Grignard reagents (R'MgX), are strong nucleophiles that can react with polysulfanes. Studies on dimethyl polysulfides have shown that Grignard reagents can cleave the S-S bonds. cdnsciencepub.com The attack of the organometallic reagent likely occurs at one of the internal sulfur atoms of the polysulfane chain.

(t-Bu)S₉(t-Bu) + R'MgX → (t-Bu)Sₓ-R' + (t-Bu)Sᵧ-MgX (where x + y = 9)

The distribution of products will depend on the stoichiometry of the reactants and the relative reactivity of the different sulfur-sulfur bonds within the nonasulfane chain. cdnsciencepub.com

Potential Academic Applications of Di Tert Butylnonasulfane in Chemical Research

Role as a Sulfur Source in Organic Synthesis

The long, labile chain of sulfur atoms in di-tert-butylnonasulfane makes it a candidate for use as a sulfur-transfer reagent, a class of compounds essential for creating organosulfur molecules. tcichemicals.comgoogle.comnih.govtcichemicals.com The design of such reagents is a significant area of research in organic chemistry. organic-chemistry.org

In principle, this compound can act as a donor of sulfur atoms. The reactivity of polysulfanes is centered on the lability of the sulfur-sulfur bonds, which can be cleaved to transfer sulfur fragments to other molecules. digitellinc.com The bulky tert-butyl groups are expected to influence the regioselectivity and stability of the sulfur transfer process compared to less hindered polysulfanes or elemental sulfur. This controlled reactivity is theoretically useful for synthesizing molecules containing specific polysulfane bridges (R-Sₓ-R'), which are of interest for their unique structural and electronic properties.

Organosulfur heterocycles are foundational components in many biologically active molecules and functional materials. nih.govwordpress.com A significant area of chemical synthesis involves developing methods to construct these ring systems. researchgate.netresearchgate.net While many strategies use elemental sulfur, this compound represents a potential alternative as a more soluble and potentially more reactive source of sulfur in organic solvents. It could theoretically be used in reactions with difunctional organic substrates to build complex sulfur-containing rings or macrocycles that are otherwise difficult to access.

Below is a table of representative organosulfur heterocycles, illustrating the types of target molecules for which a reagent like this compound could potentially serve as a precursor.

| Heterocycle Class | Example(s) | Potential Synthesis Application |

| Thiomorpholines | Thiomorpholine | Could serve as a sulfur source in cyclization reactions with appropriate amino-alcohol derivatives. wordpress.com |

| Piperazines | 1,4-Piperazine | Could be used in multi-step syntheses where sulfur is required for a transient intermediate. wordpress.com |

| Benzodisulfides | Benzodisulfide derivatives | Could potentially react with ortho-functionalized phenyl derivatives to form fused ring systems containing a disulfide bond. researchgate.net |

| Thiophenes | 2-Aminothiophenes | Could be a sulfur source in Gewald-type reactions under specific conditions. researchgate.net |

Contributions to Catalysis Research

The applications of sulfur compounds in catalysis are significant, particularly in the activation of industrial catalysts and in the fundamental study of coordination chemistry.

Hydroprocessing catalysts, such as those used in hydrodesulfurization and hydrodenitrogenation, typically consist of metal oxides (e.g., molybdenum or tungsten on an alumina (B75360) support) that must be converted to an active metal sulfide (B99878) form. lubrizol.comdiva-portal.org This activation is achieved through a process called sulfiding. Di-tert-butyl polysulfide (TBPS), a compound closely related to this compound, is used commercially as an in-situ sulfiding agent. google.comcpchem.comafpm.org

TBPS is valued for its ability to decompose at relatively low temperatures to form hydrogen sulfide (H₂S), which then sulfidizes the catalyst. lubrizol.comafpm.org This controlled, low-temperature decomposition provides advantages over other agents like dimethyl disulfide (DMDS). lubrizol.com The use of a defined molecular precursor like a di-tert-butyl polysulfane allows for fundamental studies of how active sulfide phases form on a catalyst surface, contributing to a deeper understanding of catalyst activation. cpchem.com

The following table compares key properties of di-tert-butyl polysulfide (TBPS) with another common sulfiding agent, dimethyl disulfide (DMDS).

| Property | Di-tert-butyl Polysulfide (TBPS) | Dimethyl Disulfide (DMDS) | Reference(s) |

| H₂S Formation Temperature | Begins at a lower temperature (~40°C lower than DMDS) | Higher decomposition temperature required | lubrizol.com |

| Sulfur Content | ~54% | ~68% | afpm.org |

| Hydrocarbon Byproduct | Isobutane | Methane | cpchem.comafpm.org |

| Flammability | Not classified as flammable; high flash point (100°C) | Flammable | lubrizol.comcpchem.com |

The field of coordination chemistry has long explored the interaction between transition metals and sulfur-containing ligands for applications in catalysis and energy storage. nsf.govtandfonline.com Polysulfide chains (Sₓ²⁻) are known to act as chelating ligands, binding to metal centers to form a variety of inorganic complexes. nsf.govresearchgate.netosti.gov These metal polysulfido complexes are of fundamental interest for their diverse structures and reactivity. digitellinc.comnsf.gov

While this compound is a neutral molecule (a polysulfane, R-Sₓ-R) rather than an anionic polysulfide ligand, its long sulfur chain has the potential to coordinate with transition metal centers. Such coordination could lead to novel complexes where the bulky tert-butyl groups influence the geometry and reactivity of the metal center. Investigation into this area would contribute to the fundamental understanding of metal-sulfur interactions.

Advanced Materials Research

There is growing research interest in developing new polymers from elemental sulfur, which is an abundant industrial byproduct. liverpool.ac.uk The process, often termed "inverse vulcanization," combines liquid sulfur with organic comonomers to create sulfur-rich polymers. researchgate.netmdpi.com These materials exhibit promising properties for applications including recyclable plastics, infrared optical materials, and energy storage. liverpool.ac.ukresearchgate.netnih.gov

This compound, as an organo-soluble, sulfur-rich molecule, could be investigated as a specialty comonomer or cross-linker in such polymerizations. Its incorporation could offer a method to precisely introduce a nine-atom sulfur segment into a polymer backbone. The terminal tert-butyl groups could enhance the solubility of the resulting polymer in organic solvents and modify its mechanical or thermal properties, such as the glass transition temperature (Tg). mdpi.com This approach aligns with broader research into creating new functional materials and polymers with tunable properties. routledge.com

Future Directions and Research Challenges in Di Tert Butylnonasulfane Chemistry

Development of Highly Selective Synthetic Routes for Specific Polysulfane Chain Lengths

A primary challenge in polysulfane chemistry is the synthesis of compounds with a precise number of sulfur atoms. rsc.orgrsc.org Traditional methods often yield a mixture of polysulfanes with varying chain lengths, which are difficult to separate due to their similar polarities. rsc.orgresearchgate.net

Future research must focus on developing highly selective synthetic methodologies to specifically target di-tert-butylnonasulfane. Current synthetic strategies for organic polysulfanes often involve the reaction of thiols with sulfur chlorides (SCl₂ or S₂Cl₂) or the use of Bunte salts with sodium sulfide (B99878). rsc.org However, these methods lack the fine control needed for producing a specific long-chain polysulfane like a nonasulfane.

Key Research Challenges:

Stoichiometric Control: Precisely controlling the stoichiometry of sulfur transfer reagents is crucial. Research into novel sulfurating agents that can deliver a defined number of sulfur atoms is needed.

Kinetic vs. Thermodynamic Control: Polysulfide anions are known to exist in equilibrium, readily undergoing disproportionation. researchgate.net Synthetic strategies that operate under kinetic control, far from thermodynamic equilibrium, could favor the formation of a specific chain length.

Template-Assisted Synthesis: The use of molecular templates or scaffolds could be explored to guide the assembly of the nine-sulfur atom chain before the addition of the tert-butyl end caps.

A comparison of general synthetic approaches for organic polysulfanes highlights the need for more refined methods:

| Synthetic Method | Advantages | Disadvantages | Relevance for this compound |

| Reaction of Thiols with Sulfur Chlorides | Direct route | Often produces mixtures, uses hazardous reagents. rsc.org | Potentially viable with precise control over reagents and conditions. |

| Bunte Salts and Sodium Sulfide | Avoids some hazardous reagents | Primarily yields symmetrical polysulfanes, mixtures are common. rsc.org | Could be adapted, but selectivity for n=9 is a major hurdle. |

| Reaction of Thiols with Elemental Sulfur | Uses readily available sulfur | Typically results in a distribution of di-, tri-, and tetrasulfides at room temperature. researchgate.net | Unlikely to be selective for a nonasulfane without significant modification. |

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

The reactivity of long-chain polysulfanes like this compound is largely inferred from the behavior of shorter-chain analogues. rsc.org The central sulfur atoms in a long polysulfane chain are expected to be highly electrophilic, while the terminal sulfurs attached to the tert-butyl groups are more sterically hindered.

Future research should aim to uncover novel reactivity patterns specific to the nonasulfane chain. This includes exploring reactions that go beyond simple redox chemistry or sulfur transfer.

Potential Research Avenues:

Radical Chemistry: Investigating the behavior of this compound under radical conditions could reveal unique fragmentation or polymerization pathways.

Coordination Chemistry: The long, flexible sulfur chain could act as a multidentate ligand for metal centers, opening up new avenues in coordination chemistry and catalysis.

Insertion Reactions: Exploring the insertion of carbenes, nitrenes, or other reactive intermediates into the S-S bonds of the nonasulfane chain could lead to novel heterocyclic systems.

Electrophilic and Nucleophilic Activation: A systematic study of the reactions with a wide range of electrophiles and nucleophiles is needed to map the reactivity profile of the nonasulfane chain and understand how it differs from shorter polysulfanes.

Integration of Advanced Analytical Techniques for in situ Mechanistic Monitoring

Studying the reactions of polysulfanes is challenging due to their reactivity and the potential for a complex mixture of products. mdpi.com The development and application of advanced analytical techniques for real-time, or in situ, monitoring is critical for understanding the intricate mechanistic details of this compound chemistry.

Key Analytical Challenges and Opportunities:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS are invaluable for identifying the various polysulfane species that may be present in a reaction mixture. nih.govresearchgate.net Future work could involve developing specialized LC methods for better separation of long-chain polysulfanes.

NMR Spectroscopy: While ¹H NMR can confirm the presence of the tert-butyl groups, advanced NMR techniques, potentially including ³³S NMR, could provide detailed information about the sulfur backbone, although the low natural abundance and quadrupolar nature of ³³S present significant challenges.

Raman and Infrared (IR) Spectroscopy: These techniques are sensitive to S-S bond vibrations. In situ Raman or FT-IR spectroscopy could be used to follow the consumption of this compound and the formation of products in real-time. acs.org

X-ray Absorption Spectroscopy (XAS): XAS can provide information on the electronic structure of sulfur and can distinguish between different polysulfides, making it a powerful tool for monitoring redox reactions. chinesechemsoc.org

| Analytical Technique | Information Provided | Challenges for this compound |

| LC-HRMS | Separation and identification of different chain length polysulfanes. nih.govresearchgate.net | Potential for fragmentation in the ion source; co-elution of similar species. |

| NMR Spectroscopy | Structural information, confirmation of end-groups. | ³³S NMR is very challenging; ¹H NMR gives limited info on the sulfur chain. |

| Raman Spectroscopy | S-S bond vibrational frequencies, qualitative detection of polysulfides. chinesechemsoc.org | Weak signals for some species, potential for fluorescence interference. |

| FT-IR Spectroscopy | Monitoring functional groups and changes in the molecular environment. acs.org | Overlapping peaks can complicate spectral interpretation. |

| X-ray Absorption Spectroscopy | Electronic structure of sulfur, can distinguish different polysulfides. chinesechemsoc.org | Requires synchrotron radiation source, complex data analysis. |

Elucidation of Potential Bio-Mimetic Roles or Interactions as a Model Compound

Organic polysulfanes are found in nature, for example in garlic, and are known to be biologically active. nih.gov They are considered reactive sulfur species (RSS) and can release hydrogen sulfide (H₂S) or other polysulfides upon reaction with biological thiols like glutathione (B108866). rsc.orgnih.gov this compound, with its long sulfur chain, could serve as a valuable, albeit synthetic, model compound to study the interactions of high-order polysulfanes in biological systems.

Future Research Questions:

Reactivity with Biothiols: How does the nine-sulfur chain of this compound react with cysteine, glutathione, and other biological thiols? The rate and mechanism of sulfur transfer and H₂S release from such a long chain are unknown. rsc.org

Membrane Interactions: The compound has a high calculated LogP value, suggesting it is very lipophilic. lookchem.com Research could explore how it interacts with and potentially integrates into lipid bilayers, and whether the long sulfur chain can span or disrupt cell membranes.

Mimicking Protein Persulfidation: Cysteine residues in proteins can be post-translationally modified to form persulfides (R-SSH), which are key signaling molecules. This compound could be used as a tool to deliver long sulfur chains to proteins and study the resulting structures and functions.

Expanding Computational Models for Predictive and Design-Oriented Polysulfane Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the properties of molecules like this compound. utexas.edu Given the challenges in synthesizing and handling this compound, in silico studies are particularly valuable.

Key Computational Challenges:

Conformational Complexity: The ten rotatable bonds in this compound lead to a vast number of possible conformations. lookchem.com Accurately modeling the conformational landscape and identifying the most stable structures is a significant computational task.

Accurate Energetics: Predicting the reaction energies and activation barriers for reactions involving the long sulfur chain requires high-level quantum mechanical methods that can accurately describe the complex electronic structure of sulfur-sulfur bonds. researchgate.net

Modeling Reaction Dynamics: Going beyond static models, molecular dynamics (MD) simulations could be used to study the dynamic behavior of the nonasulfane chain, its interactions with solvents, and its behavior in complex environments like lipid membranes. nih.gov

Developing Predictive Models: Machine learning models, trained on data from computational chemistry and experimental results, could be developed to predict properties like reactivity, stability, or even biological activity for a range of long-chain polysulfanes, accelerating the discovery of new functional molecules. researchgate.netrsc.org

| Computational Method | Application for this compound | Research Challenge |

| Density Functional Theory (DFT) | Calculating geometric structures, vibrational frequencies, and reaction energetics. researchgate.net | Choosing the correct functional to accurately model S-S bonds; high computational cost for large systems. |

| Molecular Dynamics (MD) | Simulating conformational dynamics and interactions with the environment (e.g., solvents, membranes). nih.gov | Development of accurate force fields for long polysulfane chains. |

| Quantum Chemistry (High-Level) | Providing benchmark data for reaction energies and electronic structure. researchgate.net | Extremely high computational cost, feasible only for model systems. |

| Machine Learning (ML) | Predicting properties based on structural features to accelerate materials design. nih.gov | Requires large, high-quality datasets for training, which are currently unavailable for long-chain polysulfanes. |

By addressing these research challenges, the scientific community can unlock the full potential of this compound, moving it from a chemical curiosity to a valuable tool in fields ranging from materials science to chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-butylnonasulfane, and how can side reactions be minimized?

- Methodological Answer : Synthesis of this compound requires careful control of reaction conditions due to the steric hindrance of tert-butyl groups and sulfur's reactivity. Utilize inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Optimize stoichiometry and temperature to suppress side products like disulfide byproducts. Reference protocols for tert-butyl-containing organosulfur compounds, such as those involving controlled thiol-ene reactions, may provide a framework .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, particularly to resolve tert-butyl proton signals (δ ~1.3 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography-MS (GC-MS) confirms molecular weight and purity. Pair with HPLC for quantitative analysis, using C18 reverse-phase columns and UV detection at 254 nm. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Use HPLC to quantify degradation products over time. For long-term storage, recommend amber vials under nitrogen at -20°C. Compare stability trends with structurally similar tert-butyl sulfides, noting sulfur’s susceptibility to oxidation .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer : Employ gas chromatography with flame ionization detection (GC-FID) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-sensitivity impurity profiling. Calibrate against known impurities (e.g., tert-butyl thiols or sulfoxides). Limit of detection (LOD) and quantification (LOQ) studies should adhere to ICH guidelines Q2(R1) .

Q. How can researchers assess the purity of this compound without standardized reference materials?

- Methodological Answer : Combine elemental analysis (C, H, S) with quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene). Cross-check results with differential scanning calorimetry (DSC) to detect melting point deviations indicative of impurities .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s decomposition under oxidative conditions?

- Methodological Answer : Perform kinetic studies using UV-Vis spectroscopy to track absorbance changes during oxidation. Employ density functional theory (DFT) calculations to model transition states and identify vulnerable sulfur bonds. Compare with tert-butyl disulfides to differentiate between radical-mediated vs. nucleophilic oxidation pathways .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

- Methodological Answer : Use molecular dynamics (MD) simulations to study steric effects in ligand-metal interactions. Pair with quantum mechanical calculations (e.g., B3LYP/6-31G*) to map electron density around sulfur atoms. Validate predictions experimentally via X-ray photoelectron spectroscopy (XPS) to assess sulfur oxidation states .

Q. How should researchers resolve contradictory data on this compound’s thermal stability in literature?

- Methodological Answer : Replicate conflicting studies under identical conditions (e.g., heating rate, atmosphere). Perform thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition byproducts. Statistically compare datasets using ANOVA to isolate variables (e.g., sample purity, instrumentation) contributing to discrepancies .

Q. What experimental designs best capture this compound’s interactions with environmental matrices?

- Methodological Answer : Simulate environmental exposure using batch adsorption studies with soil or aqueous systems. Quantify compound partitioning via solid-phase extraction (SPE) followed by LC-MS. Apply fugacity models to predict environmental fate, incorporating log Kow (octanol-water partition coefficient) and soil sorption constants (Kd) derived experimentally .

Q. Can this compound act as a ligand in transition-metal catalysis, and what factors influence its coordination behavior?

- Methodological Answer : Synthesize metal complexes (e.g., with Pd, Ni) and characterize via X-ray crystallography and cyclic voltammetry. Compare ligand efficacy against tert-butyl phosphines using turnover frequency (TOF) measurements in model reactions (e.g., Suzuki coupling). Steric parameters (e.g., Tolman cone angle) should be calculated to rationalize coordination differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.